GSK232

Description

BenchChem offers high-quality GSK232 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GSK232 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

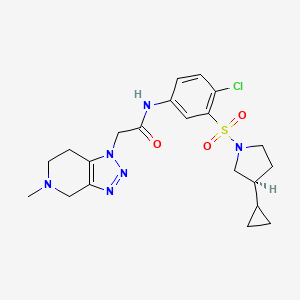

C21H27ClN6O3S |

|---|---|

Molecular Weight |

479.0 g/mol |

IUPAC Name |

N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide |

InChI |

InChI=1S/C21H27ClN6O3S/c1-26-8-7-19-18(12-26)24-25-28(19)13-21(29)23-16-4-5-17(22)20(10-16)32(30,31)27-9-6-15(11-27)14-2-3-14/h4-5,10,14-15H,2-3,6-9,11-13H2,1H3,(H,23,29)/t15-/m1/s1 |

InChI Key |

DBLNLPCEKQBLAI-OAHLLOKOSA-N |

Isomeric SMILES |

CN1CCC2=C(C1)N=NN2CC(=O)NC3=CC(=C(C=C3)Cl)S(=O)(=O)N4CC[C@H](C4)C5CC5 |

Canonical SMILES |

CN1CCC2=C(C1)N=NN2CC(=O)NC3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCC(C4)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK232, a Selective CECR2 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK232 is a potent and highly selective, cell-penetrant inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. By targeting a key epigenetic reader, GSK232 offers a valuable tool to probe the biological functions of CECR2 and presents a potential therapeutic avenue in diseases characterized by aberrant gene expression, such as cancer. This technical guide provides a comprehensive overview of the mechanism of action of GSK232, including its direct interaction with the CECR2 bromodomain, its impact on the NF-κB signaling pathway, and detailed experimental protocols for its characterization.

Introduction to CECR2: An Epigenetic Regulator

CECR2 is a bromodomain-containing protein that functions as a critical epigenetic reader.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a pivotal role in the regulation of gene transcription.[2]

CECR2 is a regulatory subunit of the ATP-dependent chromatin remodeling complex, CERF (CECR2-containing remodeling factor).[1] In conjunction with ISWI ATPases like SNF2L and SNF2H, the CERF complex modulates nucleosome spacing to facilitate DNA accessibility for essential cellular processes, including neurulation and spermatogenesis.[1] Beyond its role in development, CECR2 is implicated in the DNA damage response.[1]

Recent studies have highlighted the role of CECR2 in pathological conditions, particularly in cancer. In breast cancer, CECR2 has been shown to drive metastasis by promoting signaling through the Nuclear Factor-kappa B (NF-κB) pathway and fostering a macrophage-mediated immune-suppressive environment.[3]

GSK232: A Selective Inhibitor of the CECR2 Bromodomain

GSK232 was identified through a drug discovery campaign aimed at developing selective inhibitors for the ATAD2 bromodomain.[4] It emerged as a highly selective inhibitor of the non-BET (Bromodomain and Extra-Terminal domain) family member, CECR2.[4]

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of GSK232 have been characterized through various biochemical and cellular assays.

| Parameter | Target | Value | Assay | Reference |

| Selectivity | BET family bromodomains | >500-fold | BROMOscan | [4] |

Further quantitative data such as IC50 and Kd values for GSK232 against CECR2 are detailed in the primary research literature and its supplementary materials.

Selectivity Profile

A comprehensive understanding of a chemical probe's selectivity is paramount. GSK232 has demonstrated remarkable selectivity for CECR2 over other bromodomain families, most notably the BET family.[4] The detailed selectivity profile across a panel of human bromodomains is typically determined using platforms like the BROMOscan® assay. This high selectivity minimizes off-target effects and allows for a more precise interrogation of CECR2-specific functions.

Mechanism of Action: How GSK232 Inhibits CECR2 Function

The primary mechanism of action of GSK232 is the competitive inhibition of the CECR2 bromodomain, preventing its interaction with acetylated lysine residues on its protein targets.

Direct Inhibition of the CECR2 Bromodomain

GSK232 binds to the acetyl-lysine binding pocket of the CECR2 bromodomain. This binding event physically occludes the pocket, thereby preventing CECR2 from recognizing and binding to its natural substrates, such as acetylated histones and other acetylated proteins.

Binding Mode of a CECR2 Inhibitor

Caption: GSK232 competitively binds to the acetyl-lysine pocket of the CECR2 bromodomain.

Modulation of the NF-κB Signaling Pathway

A key consequence of CECR2 inhibition by GSK232 is the modulation of the NF-κB signaling pathway. CECR2 has been shown to interact with the acetylated RELA subunit of NF-κB.[2] This interaction is crucial for the transcriptional activation of NF-κB target genes, many of which are pro-inflammatory and contribute to cancer progression.[3]

By inhibiting the CECR2 bromodomain, GSK232 disrupts the CECR2-RELA interaction. This, in turn, is hypothesized to reduce the recruitment of the transcriptional machinery to the promoters of NF-κB target genes, leading to a downregulation of their expression.

CECR2's Role in NF-κB Signaling

Caption: GSK232 inhibits CECR2, disrupting its interaction with RELA and subsequent gene transcription.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of GSK232.

AlphaScreen Assay for Biochemical Potency

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to determine the biochemical potency of inhibitors in a high-throughput format.

Experimental Workflow: AlphaScreen Assay

Caption: Workflow for determining the biochemical potency of GSK232 using an AlphaScreen assay.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).

-

Reconstitute His-tagged CECR2 bromodomain and biotinylated acetylated histone H4 peptide (e.g., H4K16ac) in the assay buffer to desired stock concentrations.

-

Prepare a serial dilution of GSK232 in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Plate Preparation:

-

In a 384-well ProxiPlate, add the diluted GSK232 or DMSO vehicle control.

-

Add the His-tagged CECR2 bromodomain solution to all wells.

-

Add the biotinylated acetylated histone peptide to all wells, except for the negative control wells.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Bead Addition:

-

Prepare a slurry of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in the assay buffer.

-

Add the bead slurry to all wells.

-

Seal the plate and incubate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring the emission at 520-620 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each GSK232 concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the GSK232 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the engagement of a drug with its target in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow: Cellular Thermal Shift Assay

Caption: Workflow for confirming GSK232 target engagement in cells using CETSA.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., a human cancer cell line with detectable CECR2 expression) to 80-90% confluency.

-

Treat the cells with the desired concentrations of GSK232 or DMSO vehicle for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Cell Lysis and Heating:

-

Harvest the cells and resuspend them in a lysis buffer (e.g., PBS with protease inhibitors).

-

Lyse the cells by freeze-thaw cycles.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

-

Fractionation and Protein Quantification:

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of the soluble fractions using a suitable method (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for CECR2 and a suitable secondary antibody.

-

Detect the signal using an appropriate chemiluminescence substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for CECR2 at each temperature for both the GSK232-treated and vehicle-treated samples.

-

Plot the relative band intensity against the temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the GSK232-treated samples indicates target engagement and stabilization of CECR2.

-

Conclusion

GSK232 is a valuable chemical probe for elucidating the biological roles of CECR2. Its high potency and selectivity for the CECR2 bromodomain, coupled with its cell permeability, make it an excellent tool for in vitro and in vivo studies. The mechanism of action of GSK232 involves the direct inhibition of the CECR2 bromodomain, leading to the disruption of its interaction with acetylated proteins, including the RELA subunit of NF-κB. This results in the modulation of NF-κB-dependent gene expression, providing a potential therapeutic strategy for diseases driven by aberrant NF-κB signaling, such as certain cancers. The experimental protocols provided in this guide offer a framework for the robust characterization of GSK232 and other potential CECR2 inhibitors.

References

- 1. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

An In-depth Technical Guide to the Core Function of GSK2838232 (GSK232): An HIV-1 Maturation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2838232, often referred to as GSK232, is a potent, second-generation, orally bioavailable small molecule that functions as a human immunodeficiency virus type 1 (HIV-1) maturation inhibitor.[1] This guide provides a comprehensive overview of the core function of GSK2838232, its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Core Function and Mechanism of Action

GSK2838232 targets the final stage of the HIV-1 lifecycle: virion maturation.[2][3] This process is essential for the formation of infectious viral particles. The primary target of GSK2838232 is the HIV-1 Gag polyprotein.[3]

Specifically, GSK2838232 binds to the Gag protein and inhibits the proteolytic cleavage at the junction of the capsid (CA) and spacer peptide 1 (SP1).[4] This cleavage is a critical step in the structural rearrangement of the virion from an immature, non-infectious particle to a mature, infectious one. By blocking this cleavage, GSK2838232 leads to the formation of aberrant, immature virions that are incapable of infecting new cells.[4] This novel mechanism of action makes it a valuable agent against HIV-1, including strains that have developed resistance to other classes of antiretroviral drugs.[3]

Signaling Pathway: HIV-1 Virion Maturation and Inhibition by GSK2838232

References

The Discovery of GSK232: A Selective CECR2 Bromodomain Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The field of epigenetics has emerged as a fertile ground for novel therapeutic interventions, particularly in oncology and inflammatory diseases. Bromodomains, the "readers" of epigenetic marks, recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. While the BET (Bromodomain and Extra-Terminal domain) family of bromodomains has been a primary focus of inhibitor development, the therapeutic potential of targeting non-BET bromodomains is an area of growing interest. This technical guide delves into the discovery and characterization of GSK232, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain, a non-BET family member. The development of GSK232 provides a valuable case study in the rational design of selective chemical probes to dissect the biology of less-explored epigenetic targets.

Discovery and Optimization of GSK232

GSK232 was identified through a medicinal chemistry campaign aimed at discovering inhibitors of the ATAD2 bromodomain.[1] This effort led to the identification of a series of phenyl sulfonamides that exhibited an atypical binding mode, displacing a conserved network of water molecules within the bromodomain binding pocket.[1] Through a divergent optimization strategy, this chemical scaffold yielded potent inhibitors for both ATAD2 and CECR2.[1] (R)-55, later named GSK232, emerged as a highly selective and cell-permeable inhibitor of the CECR2 bromodomain.[1]

Logical Relationship: From Hit to Selective Inhibitor

Caption: The discovery workflow of GSK232, from initial hit to the selective inhibitor.

Quantitative Data

The inhibitory activity and selectivity of GSK232 were assessed using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of GSK232

| Bromodomain | TR-FRET IC50 (µM) | BROMOscan Kd (µM) |

| CECR2 | 0.018 | 0.019 |

| ATAD2 | 0.23 | 0.21 |

| BRD4(1) | >100 | >100 |

| BRD3(2) | >100 | >100 |

| CREBBP | 1.8 | 1.5 |

Data extracted from Lucas et al., 2020 and its supplementary information.

Table 2: Selectivity Profile of GSK232

| Parameter | Value |

| Selectivity for CECR2 over ATAD2 | ~12-fold |

| Selectivity for CECR2 over BETs (BRD4(1)) | >5000-fold |

Data derived from the values in Table 1.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was employed to determine the in-solution inhibitory potency of compounds against various bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. The binding of the bromodomain to the peptide brings a Europium-labeled anti-GST antibody (donor) into close proximity with a Streptavidin-conjugated Allophycocyanin (APC) acceptor, resulting in a FRET signal. Inhibitors that bind to the bromodomain's acetyl-lysine binding pocket prevent this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.

-

Prepare serial dilutions of the test compound (GSK232) in DMSO, followed by a further dilution in Assay Buffer.

-

Prepare a mixture of the GST-tagged bromodomain protein and the biotinylated histone peptide in Assay Buffer.

-

Prepare a detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC in Assay Buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the diluted compound solution to the assay plate.

-

Add 4 µL of the bromodomain/peptide mixture and incubate for 15 minutes at room temperature.

-

Add 4 µL of the detection mixture and incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a suitable TR-FRET plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).

-

The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to high (no inhibitor) and low (no bromodomain) controls.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

BROMOscan® Assay

This competitive binding assay was utilized to determine the dissociation constants (Kd) and assess the selectivity of GSK232 against a broad panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the attached DNA tag.

Protocol:

-

Assay Setup:

-

A proprietary immobilized ligand is coupled to a solid support.

-

DNA-tagged bromodomain proteins are used.

-

-

Binding Reaction:

-

The DNA-tagged bromodomain is incubated with the immobilized ligand in the presence of a range of concentrations of the test compound (GSK232).

-

-

Quantification:

-

After an incubation period, unbound protein is washed away.

-

The amount of bound bromodomain is quantified by qPCR using primers specific for the DNA tag.

-

-

Data Analysis:

-

The amount of bound protein is compared to a control reaction without the test compound.

-

The dissociation constant (Kd) is determined from the competition binding curve.

-

Signaling Pathway

CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex and has been implicated in the regulation of gene expression. Recent studies have linked CECR2 to the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.

CECR2 in the NF-κB Signaling Pathway

Caption: The role of CECR2 in the NF-κB signaling pathway and the point of intervention for GSK232.

Conclusion

The discovery of GSK232 represents a significant advancement in the development of selective chemical probes for non-BET bromodomains. Its high potency and selectivity for CECR2 make it an invaluable tool for elucidating the biological functions of this epigenetic reader. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics, drug discovery, and chemical biology. Further investigation into the therapeutic potential of CECR2 inhibition, facilitated by probes like GSK232, holds promise for the development of novel treatments for a range of human diseases.

References

GSK232: A Technical Guide to a Selective CECR2 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of GSK232, a potent and highly selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. It details the target protein, its role in the NF-κB signaling pathway, quantitative binding data for GSK232, and the experimental protocols used for its characterization.

Core Target: CECR2 Bromodomain

GSK232 is a cell-penetrant small molecule designed to selectively inhibit the bromodomain of CECR2.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on proteins, primarily histones, thereby playing a crucial role in the regulation of gene transcription through chromatin remodeling.

CECR2 has been implicated in several biological processes, including neurulation, DNA damage response, and spermatogenesis. Recent studies have highlighted its role as an epigenetic driver of breast cancer metastasis.[4][5]

The CECR2-NF-κB Signaling Pathway

Emerging research has elucidated a critical role for CECR2 in the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cancer progression.[4][6][7][8] In the context of breast cancer, CECR2 is recruited by the RELA (p65) subunit of NF-κB. This interaction enhances chromatin accessibility and promotes the transcription of NF-κB target genes.[6] These target genes include those that drive metastasis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), as well as cytokines like CSF1 and CXCL1 that contribute to an immunosuppressive tumor microenvironment by promoting the polarization of M2 macrophages.[6][7] Pharmacological inhibition of the CECR2 bromodomain with GSK232 has been shown to impede this process, suppressing NF-κB-mediated immune suppression and inhibiting breast cancer metastasis.[6][8]

References

- 1. drughunter.com [drughunter.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. | BioWorld [bioworld.com]

- 5. Cecr2 CECR2, histone acetyl-lysine reader [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]

The Cellular Effects of GSK232 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK232 is a novel small molecule with a dual mechanism of action, positioning it as a compound of significant interest in both antiviral and epigenetic research. It functions as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) maturation and as a selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. This technical guide provides an in-depth overview of the cellular effects of GSK232 treatment, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and workflows.

Mechanism of Action

GSK232 exerts its cellular effects through two distinct molecular targets:

-

Inhibition of HIV-1 Gag Polyprotein Cleavage: GSK232 is a maturation inhibitor that specifically targets the final proteolytic cleavage of the HIV-1 Gag polyprotein at the junction between the capsid (CA) and the spacer peptide 1 (SP1). This inhibition prevents the proper formation of the mature viral capsid, resulting in the production of non-infectious virions.

-

Inhibition of the CECR2 Bromodomain: GSK232 is a highly selective inhibitor of the non-BET (Bromodomain and Extra-Terminal domain) family bromodomain CECR2. Bromodomains are epigenetic readers that recognize acetylated lysine residues on histones and other proteins. CECR2 is implicated in chromatin remodeling, DNA damage response, and the regulation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling.

Cellular Effects of GSK232 Treatment

The dual mechanism of GSK232 leads to a range of cellular consequences, which are summarized below.

Antiviral Effects

Treatment of HIV-1 infected cells with GSK232 leads to:

-

Production of Non-Infectious Viral Particles: By blocking the CA-SP1 cleavage, GSK232 prevents the morphological rearrangement of the Gag polyprotein, which is essential for the formation of a mature and infectious viral core. The resulting virions are immature and unable to complete the early stages of the viral life cycle in newly targeted cells.

-

Aberrant Virion Morphology: Electron microscopy of virions produced in the presence of maturation inhibitors reveals particles with defective, eccentric cores and a visible layer of unprocessed Gag polyprotein beneath the viral envelope.

Epigenetic and Signaling Effects

Inhibition of the CECR2 bromodomain by GSK232 is predicted to have the following cellular effects based on the known functions of CECR2:

-

Modulation of the DNA Damage Response: CECR2 is known to play a role in the DNA damage response, specifically in the formation of γ-H2AX foci, which are markers of DNA double-strand breaks. Inhibition of CECR2 may therefore alter the cellular response to DNA damaging agents.

-

Regulation of NF-κB Signaling: CECR2 has been shown to interact with the acetylated RelA subunit of NF-κB, a key transcription factor in inflammatory and immune responses. By inhibiting CECR2, GSK232 may modulate the expression of NF-κB target genes involved in inflammation and cell survival.

-

Induction of Apoptosis in Cancer Cells: The inhibition of certain bromodomains has been linked to cytotoxic effects in cancer cells. While direct data for GSK232 is limited, a related CECR2 inhibitor, NVS-CECR2-1, has been shown to induce apoptosis in colon cancer cells.

Quantitative Data

The following tables summarize the available quantitative data on the activity of GSK232 and related compounds.

Table 1: Antiviral Activity of GSK232 (GSK2838232) against HIV-1

| HIV-1 Subtype/Strain | Cell Line | Assay Type | IC50 (nM) | Reference |

| Subtype A | CEMss | Spreading (multi-cycle) | 0.92 | [1] |

| Subtype B | CEMss | Spreading (multi-cycle) | 0.25 | [1] |

| Subtype C | CEMss | Spreading (multi-cycle) | 0.45 | [1] |

| Subtype D | CEMss | Spreading (multi-cycle) | 0.37 | [1] |

| Subtype F | CEMss | Spreading (multi-cycle) | 0.29 | [1] |

| Group O | CEMss | Spreading (multi-cycle) | 0.52 | [1] |

| Subtype B | 293T/17 | Single-cycle | 1.5 - 2.8 | [1] |

Table 2: Inhibitory Activity of a GNE-886 related compound against CECR2 Bromodomain

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| Compound 17 (from Crawford et al.) | TR-FRET | CECR2 BRD | 25.11 ± 5.23 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HIV-1 Antiviral Assay (Multi-cycle)

This protocol is adapted from studies on HIV-1 maturation inhibitors.

-

Cell Preparation: Seed CEMss cells at a density of 2.3 × 10^5 cells/well in a 96-well plate in complete Iscove's Modified Dulbecco's Medium (IMDM) containing 20 µg/mL DEAE-dextran.

-

Compound Addition: Add serial dilutions of GSK232 to the wells. Include a no-drug control (vehicle only). Incubate the plates at 37°C in a 5% CO2 incubator for 1 hour.

-

Infection: Infect the cells with a pre-titered amount of HIV-1.

-

Incubation: Incubate the infected cells for 7 days at 37°C in a 5% CO2 incubator.

-

Virus Quantification: On day 7, harvest the cell supernatant and quantify the amount of virus produced using a p24 ELISA assay.

-

Data Analysis: Determine the IC50 value by plotting the percentage of p24 inhibition against the log concentration of GSK232 and fitting the data to a four-parameter logistic curve.

HIV-1 p24 ELISA

This protocol is a general guideline for a standard p24 antigen capture ELISA.

-

Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 antigen overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature.

-

Sample Incubation: Add diluted viral supernatants and p24 standards to the wells and incubate for 2 hours at 37°C.

-

Detection Antibody: Wash the plate and add a biotinylated anti-p24 detection antibody. Incubate for 1 hour at 37°C.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

-

Reaction Termination and Reading: Stop the reaction with an appropriate stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.

-

Quantification: Generate a standard curve from the p24 standards and calculate the concentration of p24 in the samples.

Western Blot for HIV-1 Gag Processing

This protocol allows for the visualization of the inhibition of Gag cleavage.

-

Sample Preparation: Collect viral particles from the supernatant of GSK232-treated and untreated infected cells by ultracentrifugation. Lyse the pelleted virions in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in PBS-T for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIV-1 Gag (e.g., anti-p24) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The accumulation of the p25 (CA-SP1) precursor and a reduction in mature p24 will be indicative of GSK232 activity.

Immunofluorescence for γ-H2AX Foci

This protocol is used to assess the DNA damage response.

-

Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat the cells with GSK232 and/or a DNA damaging agent (e.g., etoposide) for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS-T for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the γ-H2AX foci using a fluorescence microscope. Quantify the number and intensity of foci per nucleus using image analysis software.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: HIV-1 Gag processing pathway and the inhibitory action of GSK232.

Caption: CECR2-mediated signaling pathways in DNA damage and NF-κB activation.

Caption: General experimental workflow for characterizing the cellular effects of GSK232.

Conclusion

GSK232 is a compelling molecule with a unique dual-targeting mechanism. Its potent anti-HIV-1 maturation activity, combined with its selective inhibition of the CECR2 bromodomain, opens up avenues for its investigation in both infectious diseases and oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers to further explore the cellular effects of GSK232 and to elucidate its full therapeutic potential. Further studies are warranted to generate more extensive quantitative data on the CECR2-mediated effects of GSK232 and to explore its efficacy in relevant preclinical models.

References

GSK232: A Potent and Selective Chemical Probe for CECR2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK232, a potent and selective chemical probe for the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. CECR2 is an epigenetic reader protein implicated in chromatin remodeling, DNA damage response, and the regulation of gene transcription. Notably, CECR2 plays a crucial role in activating the NF-κB signaling pathway, a key pathway in inflammation and cancer. GSK232 offers a valuable tool for elucidating the biological functions of CECR2 and for exploring its potential as a therapeutic target. This document details the quantitative characteristics of GSK232, provides in-depth experimental protocols for its validation, and visualizes its mechanism of action and experimental workflows.

Introduction to CECR2

CECR2 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are characterized by the presence of a bromodomain that recognizes and binds to acetylated lysine residues on histone tails. This interaction is a key mechanism in the regulation of chromatin structure and gene expression. CECR2 has been shown to be involved in several critical cellular processes:

-

Chromatin Remodeling: CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which utilizes the ATPase activity of SNF2H to mobilize nucleosomes and alter chromatin accessibility.

-

DNA Damage Response: CECR2 is recruited to sites of DNA damage and participates in the signaling cascade that leads to DNA repair.

-

Transcriptional Regulation: By modulating chromatin structure, CECR2 influences the transcription of specific genes. A significant downstream target of CECR2 is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The aberrant activity of CECR2 has been linked to disease states, including cancer. In breast cancer, for example, CECR2 has been shown to drive metastasis by promoting NF-κB signaling and creating an immunosuppressive tumor microenvironment[1]. This makes CECR2 an attractive target for therapeutic intervention.

GSK232: A Selective CECR2 Inhibitor

GSK232 is a small molecule inhibitor designed to be a potent and selective chemical probe for the CECR2 bromodomain. It was identified through the optimization of a series of phenyl sulfonamides that exhibit a novel binding mode to non-BET bromodomains[2]. GSK232 is characterized by its high selectivity for CECR2 over other bromodomains, including the BET family, and its ability to penetrate cell membranes, making it suitable for both in vitro and cellular assays[2][3].

Quantitative Data for GSK232

The following tables summarize the key quantitative data for GSK232, establishing its potency and selectivity as a CECR2 chemical probe.

Table 1: Biochemical Potency of GSK232 against CECR2

| Parameter | Value | Assay | Reference |

| IC50 | 100 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2] |

| Kd | 150 nM | Isothermal Titration Calorimetry (ITC) | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd (Dissociation constant) is a measure of the binding affinity between the inhibitor and the target.[4]

Table 2: Selectivity Profile of GSK232

| Bromodomain Family | Selectivity (Fold vs. CECR2 IC50) | Assay Platform | Reference |

| BET Family (BRD2, BRD3, BRD4, BRDT) | >500-fold | BROMOscan® | [2][3] |

| Other Non-BET Bromodomains | High | BROMOscan® | [2] |

Selectivity is a critical feature of a chemical probe, ensuring that its observed effects are due to the inhibition of the intended target and not off-target interactions.

Table 3: Physicochemical Properties of GSK232

| Property | Value | Method | Reference |

| Molecular Weight | <500 g/mol | Calculated | [2] |

| LogP | 2.5 | Calculated | [2] |

| Aqueous Solubility | >50 µM | Nephelometry | [2] |

| Cell Permeability | High | Caco-2 Assay | [5] |

These properties are crucial for a compound's drug-likeness and its utility in cellular and in vivo studies.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments used to validate GSK232 as a chemical probe for CECR2 are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination

This biochemical assay measures the ability of GSK232 to disrupt the interaction between the CECR2 bromodomain and an acetylated histone peptide.

Materials:

-

Recombinant human CECR2 bromodomain (GST-tagged)

-

Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

GSK232 compound series

-

384-well low-volume microplates

Protocol:

-

Prepare a serial dilution of GSK232 in assay buffer.

-

In a 384-well plate, add the CECR2 protein, biotinylated H4K12ac peptide, and the GSK232 dilution series.

-

Incubate the mixture at room temperature for 30 minutes to allow for binding equilibrium.

-

Add the Europium-labeled anti-GST antibody and Streptavidin-APC.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the GSK232 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[8][9][10][11]

Materials:

-

Human cell line expressing endogenous CECR2 (e.g., HEK293T)

-

GSK232

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies specific for CECR2 and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture cells to 80-90% confluency.

-

Treat cells with various concentrations of GSK232 or DMSO for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble CECR2 in each sample by Western blotting using an anti-CECR2 antibody.

-

Quantify the band intensities and plot the fraction of soluble CECR2 as a function of temperature for each GSK232 concentration. A shift in the melting curve to a higher temperature in the presence of GSK232 indicates target engagement.

BROMOscan® for Selectivity Profiling

BROMOscan® is a competitive binding assay platform used to determine the selectivity of a compound against a large panel of bromodomains.[12]

Protocol:

-

GSK232 is tested at a fixed concentration against a panel of DNA-tagged bromodomains.

-

The bromodomains are mixed with an immobilized ligand that binds to the acetyl-lysine binding pocket.

-

In the presence of GSK232, a competitive binding event occurs.

-

The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the DNA tag.

-

The results are reported as the percentage of the bromodomain that is inhibited from binding to the immobilized ligand. A lower percentage indicates weaker binding of GSK232 to that particular bromodomain, thus demonstrating selectivity.

Signaling Pathways and Experimental Workflows

CECR2-Mediated NF-κB Signaling Pathway

CECR2 has been shown to be a positive regulator of the NF-κB signaling pathway. It is recruited by the RELA (p65) subunit of NF-κB to the promoters of target genes, where it facilitates chromatin remodeling and transcriptional activation. This leads to the expression of genes involved in inflammation, cell survival, and metastasis.[1] GSK232, by inhibiting the bromodomain of CECR2, prevents its recruitment to chromatin and subsequent activation of NF-κB target genes.

Caption: CECR2-mediated activation of the NF-κB signaling pathway and its inhibition by GSK232.

Experimental Workflow for GSK232 Validation

The following diagram outlines the logical workflow for the validation of GSK232 as a chemical probe for CECR2.

Caption: A logical workflow for the validation of GSK232 as a chemical probe for CECR2.

Conclusion

GSK232 is a well-characterized, potent, and selective chemical probe for the CECR2 bromodomain. Its favorable physicochemical properties and demonstrated cellular activity make it an invaluable tool for the scientific community. By using GSK232, researchers can further investigate the biological roles of CECR2 in health and disease, particularly in the context of cancer and inflammatory disorders where the NF-κB pathway is dysregulated. This technical guide provides the necessary information for researchers to effectively utilize GSK232 in their studies and contribute to the growing understanding of CECR2 biology and its potential as a therapeutic target.

References

- 1. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. drughunter.com [drughunter.com]

- 4. promegaconnections.com [promegaconnections.com]

- 5. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

The Structural Basis of GSK232 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK232, also known as (R)-55, is a potent and highly selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. Its remarkable selectivity, particularly over the bromodomain and extra-terminal (BET) family proteins, makes it a valuable tool for probing the biological functions of CECR2 and a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structural and molecular underpinnings of GSK232's selectivity, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Core Principles of GSK232 Selectivity

The selectivity of GSK232 for the CECR2 bromodomain is primarily attributed to its novel, atypical binding mode. Unlike many bromodomain inhibitors that mimic the binding of the natural ligand, acetylated lysine, GSK232 displaces a conserved network of four water molecules within the binding pocket.[1][2][3] This unique mechanism of action is a key determinant of its high selectivity.

Structural Insights into the CECR2 Bromodomain

The crystal structure of the human CECR2 bromodomain (PDB ID: 3NXB) reveals a canonical bromodomain fold, characterized by a left-handed bundle of four alpha-helices (αZ, αA, αB, αC) that form a hydrophobic pocket for the recognition of acetylated lysine residues.[4][5][6] Key residues within this pocket are crucial for ligand binding and inhibitor selectivity.

Quantitative Analysis of GSK232 Selectivity

The selectivity of GSK232 has been quantified using various biochemical and biophysical assays. The following tables summarize the available inhibitory concentration (IC50) and dissociation constant (Kd) values for GSK232 and its precursors against a panel of bromodomains.

| Compound | Target | TR-FRET IC50 (μM) |

| GSK232 ((R)-55) | CECR2 | 0.032 |

| ATAD2 | 0.088 | |

| BRD4 (BD1) | >100 | |

| (S)-55 | CECR2 | 0.22 |

| ATAD2 | 0.11 |

Table 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) IC50 Values. Data from Lucas et al., J Med Chem, 2020.[1]

| Compound | Target | BROMOscan Kd (μM) | % Inhibition @ 1μM |

| GSK232 ((R)-55) | CECR2 | 0.024 | 99 |

| ATAD2 | 0.081 | 98 | |

| BRD9 | 1.1 | 78 | |

| TAF1L | 1.3 | 74 | |

| TAF1 | 1.7 | 76 | |

| BRD7 | 2.3 | 65 | |

| SMARCA2 | 3.4 | 52 | |

| PBRM1(5) | 4.6 | 48 | |

| SMARCA4 | 6.2 | 42 | |

| BRD1 | >30 | 15 | |

| BRD2 (BD1) | >30 | 10 | |

| BRD3 (BD1) | >30 | 10 | |

| BRD4 (BD1) | >30 | 10 |

Table 2: BROMOscan Selectivity Profile of GSK232 ((R)-55). Data from the supplementary information of Lucas et al., J Med Chem, 2020. This demonstrates >500-fold selectivity over BET family bromodomains.

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the binding of an inhibitor to a bromodomain by detecting the disruption of the interaction between the bromodomain and a biotinylated, acetylated histone peptide ligand.

Materials:

-

CECR2 bromodomain protein (or other bromodomain of interest)

-

Biotinylated histone H4 acetylated lysine 8 (H4K8ac) peptide

-

Europium-labeled anti-His antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of GSK232 in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the diluted GSK232 or DMSO vehicle control.

-

Add a pre-mixed solution of the bromodomain protein and the Europium-labeled anti-His antibody to each well.

-

Add a pre-mixed solution of the biotinylated histone peptide and Streptavidin-APC to each well.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Measure the TR-FRET signal on a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

The ratio of the emission at 665 nm to 615 nm is calculated. The IC50 values are determined by fitting the data to a four-parameter logistic equation.

BROMOscan® Bromodomain Profiling

BROMOscan® is a competitive binding assay used to determine the selectivity of inhibitors against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the attached DNA tag. A lower amount of bound bromodomain indicates stronger competition from the test compound.[7]

General Protocol:

-

A proprietary immobilized ligand is bound to a solid support.

-

The DNA-tagged bromodomain of interest is incubated with the test compound (GSK232).

-

This mixture is then added to the well containing the immobilized ligand.

-

After an incubation period to allow for binding competition, the unbound components are washed away.

-

The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.

-

The results are reported as the percentage of the bromodomain that is inhibited from binding to the immobilized ligand at a specific concentration of the test compound, or as a dissociation constant (Kd) determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

CECR2-Mediated NF-κB Signaling Pathway

CECR2 has been implicated in the regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation, immunity, and cancer.

Caption: CECR2 in the NF-κB Signaling Pathway.

Experimental Workflow for GSK232 Identification and Characterization

The discovery and characterization of GSK232 involved a multi-step process, from initial screening to detailed selectivity profiling and structural studies.

Caption: Discovery and Characterization of GSK232.

Conclusion

GSK232 is a highly potent and selective chemical probe for the CECR2 bromodomain. Its selectivity is rooted in a unique binding mechanism that displaces conserved water molecules in the active site, a feature not commonly observed with other bromodomain inhibitors. The comprehensive quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers utilizing GSK232 to investigate the biological roles of CECR2 and for those engaged in the development of next-generation bromodomain inhibitors. The elucidation of the structural basis of GSK232's selectivity offers a clear roadmap for the rational design of even more potent and specific modulators of epigenetic targets.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

In Vitro Characterization of GSK232: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK232 is a potent and highly selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain.[1][2] As a key epigenetic reader, CECR2 is implicated in chromatin remodeling and the regulation of gene transcription, making it a compelling target for therapeutic intervention in various diseases, including cancer.[3][4][5] This technical guide provides a comprehensive overview of the in vitro characterization of GSK232, including its binding affinity, selectivity profile, and the experimental protocols used for its evaluation.

Core Data Summary

The following tables summarize the key quantitative data for GSK232's interaction with the CECR2 bromodomain.

Table 1: Binding Affinity of GSK232 for CECR2

| Assay Type | Parameter | Value | Reference |

| TR-FRET | IC50 | Value from supplementary information | [1] |

| BROMOscan | K_d_ | Value from supplementary information | [1] |

Note: The specific quantitative values for IC50 and K_d_ are located in the supplementary information of the primary publication, "Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode."[1][2]

Table 2: Selectivity Profile of GSK232

GSK232 demonstrates high selectivity for CECR2 over other bromodomain families, including the Bromodomain and Extra-Terminal Domain (BET) family.

| Bromodomain Target | Selectivity (Fold vs. CECR2) | Reference |

| BET Family | >500 | [1] |

| Other Bromodomains | Values from supplementary information | [1] |

Note: A comprehensive selectivity panel is available in the supplementary information of the primary publication.[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize GSK232 are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the potency of GSK232 in inhibiting the interaction between the CECR2 bromodomain and its acetylated histone ligand.

Materials:

-

CECR2 bromodomain protein

-

Biotinylated acetylated histone peptide (e.g., H4K16ac)

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

GSK232 compound dilutions

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of GSK232 in assay buffer.

-

Add a fixed concentration of CECR2 protein and the biotinylated histone peptide to the wells of the assay plate.

-

Add the GSK232 dilutions to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Add a mixture of the Europium-labeled antibody and streptavidin-conjugated acceptor to the wells.

-

Incubate the plate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the GSK232 concentration to determine the IC50 value.

Note: Specific concentrations of proteins, peptides, and antibodies, as well as incubation times, should be optimized for the assay and are detailed in the supplementary information of the primary reference.[1]

BROMOscan® Assay

The BROMOscan® technology is a competitive binding assay used to determine the dissociation constant (K_d_) of GSK232 for a panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.

Procedure (General):

-

A DNA-tagged CECR2 bromodomain protein is incubated with an immobilized ligand.

-

Serial dilutions of GSK232 are added to the reaction.

-

GSK232 competes with the immobilized ligand for binding to the CECR2 bromodomain.

-

After an incubation period, unbound proteins are washed away.

-

The amount of DNA-tagged CECR2 remaining bound to the solid support is quantified using qPCR.

-

The results are used to calculate the K_d_ value for the interaction between GSK232 and CECR2.

-

To determine selectivity, this process is repeated for a large panel of other bromodomains.

Note: The specific details of the BROMOscan assay protocol are proprietary to the service provider (Eurofins DiscoverX).

Visualizations

CECR2 Signaling Pathway

CECR2 is an epigenetic reader that recognizes acetylated lysine residues on histones, playing a role in chromatin remodeling and the regulation of gene expression. Recent studies have also implicated CECR2 in the NF-κB signaling pathway.

Caption: CECR2 binds to acetylated histones and NF-κB, influencing chromatin structure and gene expression.

Experimental Workflow for In Vitro Characterization of GSK232

The following diagram outlines the typical workflow for the in vitro characterization of a bromodomain inhibitor like GSK232.

Caption: Workflow for the in vitro characterization of GSK232, from initial screening to cellular target validation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

GSK232: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of GSK232, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. All quantitative data is presented in structured tables for ease of reference, and detailed methodologies for key experiments are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Core Physicochemical Properties

GSK232, with the chemical formula C21H28Cl2N6O3S, is a significant research compound due to its high selectivity and cellular penetrance.[1] The hydrochloride salt of GSK232 has a molecular weight of 515.45 g/mol and an exact mass of 478.1554.[1]

| Property | Value | Source |

| Chemical Formula | C21H28Cl2N6O3S | MedKoo Biosciences[1] |

| Molecular Weight (HCl salt) | 515.45 g/mol | MedKoo Biosciences[1] |

| Exact Mass | 478.1554 | MedKoo Biosciences[1] |

| IUPAC Name | (R)-N-(4-chloro-3-((3-cyclopropylpyrrolidin-1-yl)sulfonyl)phenyl)-2-(5-methyl-4,5,6,7-tetrahydro-1H-[1][2][3]triazolo[4,5-c]pyridin-1-yl)acetamide hydrochloride | MedKoo Biosciences |

| Solubility | Soluble in DMSO | MedKoo Biosciences[1] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | MedKoo Biosciences[1] |

Quantitative data for solubility (e.g., in mg/mL), pKa, LogP, melting point, and boiling point are not publicly available in the cited sources. The primary research article by Lucas et al. in the Journal of Medicinal Chemistry (2020) may contain this information, but access to the full text is required for verification.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of GSK232 are described in the primary literature. The following is a summarized representation of a typical experimental workflow for characterizing a compound like GSK232.

General Experimental Workflow

Caption: A generalized workflow for the synthesis, purification, and characterization of a small molecule inhibitor like GSK232.

Signaling Pathways

GSK232 is a selective inhibitor of the CECR2 bromodomain. CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which plays a role in chromatin remodeling. By inhibiting the CECR2 bromodomain, GSK232 can modulate gene expression. Recent studies have implicated CECR2 in the NF-κB signaling pathway, particularly in the context of breast cancer metastasis.

CECR2 and NF-κB Signaling Pathway

Caption: A simplified diagram illustrating the role of CECR2 in the NF-κB signaling pathway and the inhibitory action of GSK232.

References

Methodological & Application

Application Notes and Protocols for GSK232 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GSK232, a potent and selective inhibitor of the CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) bromodomain, in cell culture experiments. The information is intended to guide researchers in studying the cellular effects of CECR2 inhibition.

Introduction

GSK232 is a cell-permeant small molecule that selectively inhibits the acetyl-lysine binding function of the CECR2 bromodomain.[1][2] CECR2 is a component of chromatin remodeling complexes and has been implicated in the regulation of gene expression, particularly through its interaction with the NF-κB signaling pathway, which plays a crucial role in cancer progression and metastasis.[3][4][5][6] These protocols provide a framework for investigating the biological activity of GSK232 in various cancer cell lines.

Quantitative Data

Due to the limited availability of specific quantitative data for GSK232 in the public domain, the following table summarizes the cytotoxic activity of a structurally distinct but functionally similar CECR2 inhibitor, NVS-CECR2-1. This data can serve as a starting point for determining the effective concentration range for GSK232 in your cell line of interest. It is strongly recommended to perform a dose-response curve to determine the precise IC50 value for GSK232 in the specific cell lines used in your experiments.

Table 1: Cytotoxic Activity of the CECR2 Inhibitor NVS-CECR2-1 in Various Human Cancer Cell Lines

| Cell Line | Tissue Origin | IC50 (µM) after 10 days (Colony Formation Assay) | IC50 (µM) after 72 hours (MTS Assay) |

| SW48 | Colon Cancer | 0.64 | Not Reported |

| 293T | Embryonic Kidney | Not Reported | 2.45 |

| HAP1 | Near-haploid cell line | Not Reported | 2.73 |

Data extracted from a study on NVS-CECR2-1 and may be used as an initial estimate for GSK232 experiments.[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS-based)

This protocol is adapted from a method used to assess the cytotoxic effects of the CECR2 inhibitor NVS-CECR2-1 and can be used to determine the IC50 value of GSK232.[7]

Materials:

-

GSK232 stock solution (e.g., 10 mM in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of GSK232 in complete culture medium. A suggested starting range, based on data for a similar compound, is 0.1 µM to 50 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest GSK232 concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared GSK232 dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is visible.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the absorbance values to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the GSK232 concentration.

-

Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of GSK232 on the proliferative capacity of cells. This protocol is adapted from a study on the CECR2 inhibitor NVS-CECR2-1.[7]

Materials:

-

GSK232 stock solution (e.g., 10 mM in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium.

-

Allow the cells to attach overnight.

-

-

Compound Treatment:

-

Prepare dilutions of GSK232 in complete culture medium at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, 2x IC50).

-

Include a vehicle control (DMSO).

-

Replace the medium with the GSK232-containing medium or vehicle control.

-

-

Incubation and Colony Formation:

-

Incubate the plates for 10-14 days, replacing the medium with fresh GSK232 or vehicle control every 3-4 days.

-

Monitor the formation of colonies.

-

-

Staining and Quantification:

-

When colonies are visible, wash the wells twice with PBS.

-

Fix the colonies with 1 mL of methanol for 15 minutes.

-

Remove the methanol and add 1 mL of crystal violet solution to each well.

-

Incubate for 15-30 minutes at room temperature.

-

Wash the wells with water until the background is clear.

-

Air dry the plates and photograph the colonies.

-

For quantification, the colonies can be counted manually or using imaging software. Alternatively, the stain can be solubilized with 10% acetic acid and the absorbance measured at 590 nm.

-

Protocol 3: Investigating the Effect of GSK232 on the NF-κB Signaling Pathway

This protocol provides a general framework to study the impact of GSK232 on the NF-κB pathway, based on the known role of CECR2 in its regulation.[3][4]

Materials:

-

GSK232 stock solution (e.g., 10 mM in DMSO)

-

Cancer cell line with known NF-κB activity (e.g., breast cancer cell lines)

-

Complete cell culture medium

-

TNF-α (or another NF-κB activator)

-

Reagents for Western blotting (primary antibodies against p65, phospho-p65, IκBα, and a loading control like β-actin or GAPDH; secondary antibodies)

-

Reagents for nuclear and cytoplasmic fractionation

-

Reagents for quantitative PCR (qPCR) to measure the expression of NF-κB target genes (e.g., IL-6, IL-8, TNF-α)

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 12-well plates for qPCR).

-

Allow cells to attach and grow to 70-80% confluency.

-

Pre-treat the cells with GSK232 at a concentration below the IC50 value (to avoid confounding effects of cell death) for a predetermined time (e.g., 2-24 hours). Include a vehicle control.

-

Stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes for phosphorylation studies, or longer for gene expression analysis). Include an unstimulated control.

-

-

Western Blot Analysis:

-

For p65 phosphorylation and IκBα degradation: Lyse the cells and perform Western blotting to detect the levels of phosphorylated p65, total p65, and IκBα. A decrease in IκBα and an increase in phospho-p65 upon stimulation, which is attenuated by GSK232, would suggest an inhibitory effect.

-

For p65 nuclear translocation: Perform nuclear and cytoplasmic fractionation and analyze the levels of p65 in each fraction by Western blotting. Inhibition of TNF-α-induced nuclear translocation of p65 by GSK232 would indicate a block in the signaling pathway.

-

-

Quantitative PCR (qPCR) Analysis:

-

Extract total RNA from the treated cells.

-

Perform reverse transcription to generate cDNA.

-

Conduct qPCR to measure the mRNA levels of known NF-κB target genes. A reduction in the induction of these genes by TNF-α in the presence of GSK232 would indicate a functional inhibition of the pathway.

-

Mandatory Visualizations

Caption: Proposed mechanism of GSK232 action on the NF-κB signaling pathway.

Caption: Step-by-step workflow for determining the IC50 of GSK232.

Caption: Logical flow from GSK232 treatment to cellular effects.

References

- 1. drughunter.com [drughunter.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. Cecr2 CECR2, histone acetyl-lysine reader [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing GSK232 in Chromatin Immunoprecipitation (ChIP)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Probing Chromatin Interactions with GSK232, a Selective CECR2 Bromodomain Inhibitor

Chromatin immunoprecipitation (ChIP) is a powerful technique to investigate the interactions of proteins with specific DNA regions within the native context of the cell.[1][2] This method is instrumental in elucidating the mechanisms of gene regulation, histone modification, and transcriptional control.[3] The integration of small molecule inhibitors into ChIP workflows allows for the precise dissection of the functional roles of specific proteins in these processes.

GSK232 is a potent and selective, cell-penetrant inhibitor of the CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) bromodomain.[3][4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This "reading" of epigenetic marks is a critical mechanism for recruiting protein complexes to chromatin, thereby influencing chromatin structure and gene expression. CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which has been implicated in chromatin remodeling and developmental processes.

These application notes provide a detailed protocol for performing a ChIP experiment to investigate the consequences of inhibiting the CECR2 bromodomain with GSK232. A hypothetical application would be to determine how inhibiting CECR2's ability to bind acetylated chromatin affects the recruitment of a specific transcription factor (TF) or the presence of other chromatin marks at a particular genomic locus.

Signaling Pathway: Inhibition of CECR2-Mediated Chromatin Binding

The following diagram illustrates the proposed mechanism of action for GSK232 in a cellular context. CECR2, as part of a larger complex, binds to acetylated histones via its bromodomain. This interaction can be crucial for anchoring the complex to specific genomic regions and influencing local chromatin structure and gene transcription. GSK232 acts by occupying the acetyl-lysine binding pocket of the CECR2 bromodomain, preventing its association with chromatin. This displacement can be studied by ChIP, for example, by observing a decrease in the occupancy of a co-complex protein at a target gene promoter after GSK232 treatment.

Caption: Mechanism of GSK232-mediated inhibition of CECR2 chromatin binding.

Experimental Protocol: Chromatin Immunoprecipitation with GSK232 Treatment

This protocol provides a detailed methodology for a ChIP experiment using cultured mammalian cells, incorporating treatment with the CECR2 inhibitor, GSK232.

I. Cell Culture and Inhibitor Treatment

-

Cell Seeding: Plate mammalian cells at an appropriate density to reach 80-90% confluency at the time of harvesting. For a standard ChIP experiment, approximately 1-5 x 107 cells per immunoprecipitation (IP) are recommended.

-

Inhibitor Preparation: Prepare a stock solution of GSK232 in DMSO. For example, a 10 mM stock solution.

-

GSK232 Treatment:

-

Based on preliminary dose-response experiments (e.g., measuring changes in a downstream target or cell viability), determine the optimal working concentration and treatment time for GSK232. For this protocol, we will use a hypothetical working concentration of 1 µM for 24 hours.

-

Add GSK232 directly to the culture medium to a final concentration of 1 µM.

-

For the negative control, add an equivalent volume of DMSO to a separate plate of cells (Vehicle Control).

-

Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a CO2 incubator.

-

II. Cross-linking and Cell Harvesting

-

Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[5] Incubate for 10 minutes at room temperature with gentle shaking.[5]

-

Quenching: Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM.[5] Incubate for 5 minutes at room temperature with gentle shaking.[5]

-

Cell Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Scrape the cells into ice-cold PBS containing a protease inhibitor cocktail.

-

Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C. The cell pellets can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.

-

III. Chromatin Preparation

-

Cell Lysis: Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors). Incubate on ice for 10 minutes.

-

Nuclear Lysis: Pellet the nuclei and resuspend in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris, and protease inhibitors). Incubate on ice for 10 minutes.

-

Chromatin Shearing (Sonication):

-

Shear the chromatin to an average size of 200-1000 base pairs using an optimized sonication protocol.[5] This step is critical and needs to be optimized for each cell type and sonicator.

-

After sonication, centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant, which contains the soluble chromatin, to a new tube. A small aliquot (e.g., 20 µL) should be saved as "input" DNA.

-

IV. Immunoprecipitation

-

Chromatin Dilution: Dilute the chromatin with ChIP dilution buffer to reduce the SDS concentration (typically to 0.1%).

-

Pre-clearing (Optional but Recommended): To reduce non-specific background, pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C with rotation.

-

Antibody Incubation:

-

Add the ChIP-grade primary antibody against the protein of interest (e.g., a transcription factor) to the pre-cleared chromatin.

-

As a negative control, set up a parallel IP with a non-specific IgG antibody of the same isotype.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture: Add Protein A/G magnetic or agarose beads to each IP and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[4]

V. Washing and Elution

-

Washes: Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins and DNA.[4] This typically includes a low salt wash buffer, a high salt wash buffer, a LiCl wash buffer, and a TE buffer.[4]

-

Elution: Elute the protein-DNA complexes from the beads by adding elution buffer (e.g., containing SDS and sodium bicarbonate) and incubating at 65°C for 15-30 minutes with vortexing.

VI. Reverse Cross-linking and DNA Purification

-

Reverse Cross-linking: Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M. Incubate at 65°C for at least 4-6 hours (or overnight) to reverse the formaldehyde cross-links.

-

Protein and RNA Digestion: Add RNase A and Proteinase K to the samples to digest RNA and proteins, respectively.

-

DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. Elute the purified DNA in a small volume of nuclease-free water or TE buffer.

VII. Data Analysis

-

Quantification: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to a known target genomic region of the protein of interest.

-